

Commercial Sources and Technical Guide for Menaquinone-9-¹³C₆

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Compound of Interest

Compound Name: Menaquinone-9-¹³C₆

Cat. No.: B12052139

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For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled menaquinones, Menaquinone-9-¹³C₆ (MK-9-¹³C₆) serves as a critical internal standard for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the commercial sources of Menaquinone-9-¹³C₆, its key specifications, and general experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS) methodologies.

Commercial Availability and Specifications

Several reputable suppliers offer Menaquinone-9-¹³C₆ for research purposes. The compound is typically supplied as a solid or in solution, with detailed certificates of analysis confirming its identity, isotopic enrichment, and chemical purity. Below is a summary of commercially available Menaquinone-9-¹³C₆ from leading vendors.

Supplier	Product Name	Catalog Number	Isotopic Purity	Chemical Purity	Labeled Positions
Sigma-Aldrich	Vitamin K ₂ (MK-9)-4',5,6,7,8,8'- ¹³ C ₆	900077	≥99 atom % ¹³ C	≥95% (CP)	4',5,6,7,8,8'
Eurisotop	VITAMIN K2 (MENAQUINONE MK-9)	CLM-10378	99%	95%	4',5,6,7,8,8'- ¹³ C ₆
Clearsynth	Menaquinone-9-[¹³ C ₆]	CS-I-00439	Not specified	Not specified	Not specified
MedchemExpress	Menaquinone-9- ¹³ C ₆	HY-131501S1	Not specified	Not specified	Not specified

Rationale for Using ¹³C-Labeled Internal Standards

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.^[1] ¹³C-labeled standards, such as Menaquinone-9-¹³C₆, are particularly advantageous over deuterated (²H-labeled) analogs. Due to the minimal difference in physicochemical properties between ¹³C and ¹²C, ¹³C-labeled internal standards co-elute almost perfectly with the unlabeled analyte.^[2] This co-elution ensures that both the analyte and the internal standard experience identical ionization suppression or enhancement effects in the mass spectrometer's ion source, leading to more accurate and precise quantification.^[2]

Experimental Protocols: Quantification of Menaquinones in Biological Matrices using LC-MS/MS

The following is a generalized protocol for the extraction and quantification of menaquinones from biological samples, such as serum or plasma, using Menaquinone-9-¹³C₆ as an internal standard. This protocol is based on established methodologies for vitamin K analysis.^{[3][4]}

Sample Preparation and Extraction

Proper sample handling is crucial to prevent the degradation of menaquinones. All procedures should be performed under low light conditions to minimize photo-oxidation.

- **Internal Standard Spiking:** To a known volume of the biological sample (e.g., 500 μL of serum), add a precise amount of Menaquinone-9- $^{13}\text{C}_6$ solution in a suitable organic solvent (e.g., ethanol or isopropanol). The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.
- **Protein Precipitation:** Add a protein precipitating agent, such as acetonitrile or ice-cold methanol, to the sample. A common ratio is 3:1 (v/v) of solvent to sample. Vortex the mixture vigorously to ensure complete protein precipitation.
- **Liquid-Liquid Extraction:** Following protein precipitation, perform a liquid-liquid extraction to isolate the lipophilic menaquinones. Add an immiscible organic solvent, such as n-hexane or methyl tert-butyl ether (MTBE), to the sample. Vortex thoroughly and centrifuge to separate the aqueous and organic layers.
- **Evaporation and Reconstitution:** Carefully transfer the organic layer containing the menaquinones and the internal standard to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

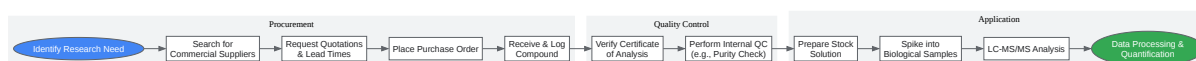
The separation and detection of menaquinones are typically achieved using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

- **Chromatographic Separation:**
 - **Column:** A C18 column is commonly used for the separation of hydrophobic molecules like menaquinones.
 - **Mobile Phase:** A gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile, or isopropanol) and water, often with a small amount of an additive like ammonium formate or formic acid to improve ionization.

- Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
- Mass Spectrometric Detection:
 - Ionization: Atmospheric pressure chemical ionization (APCI) is often preferred for the analysis of non-polar compounds like menaquinones as it can provide better sensitivity than electrospray ionization (ESI).
 - Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native menaquinone and the Menaquinone-9- $^{13}\text{C}_6$ internal standard are monitored.

Visualizations

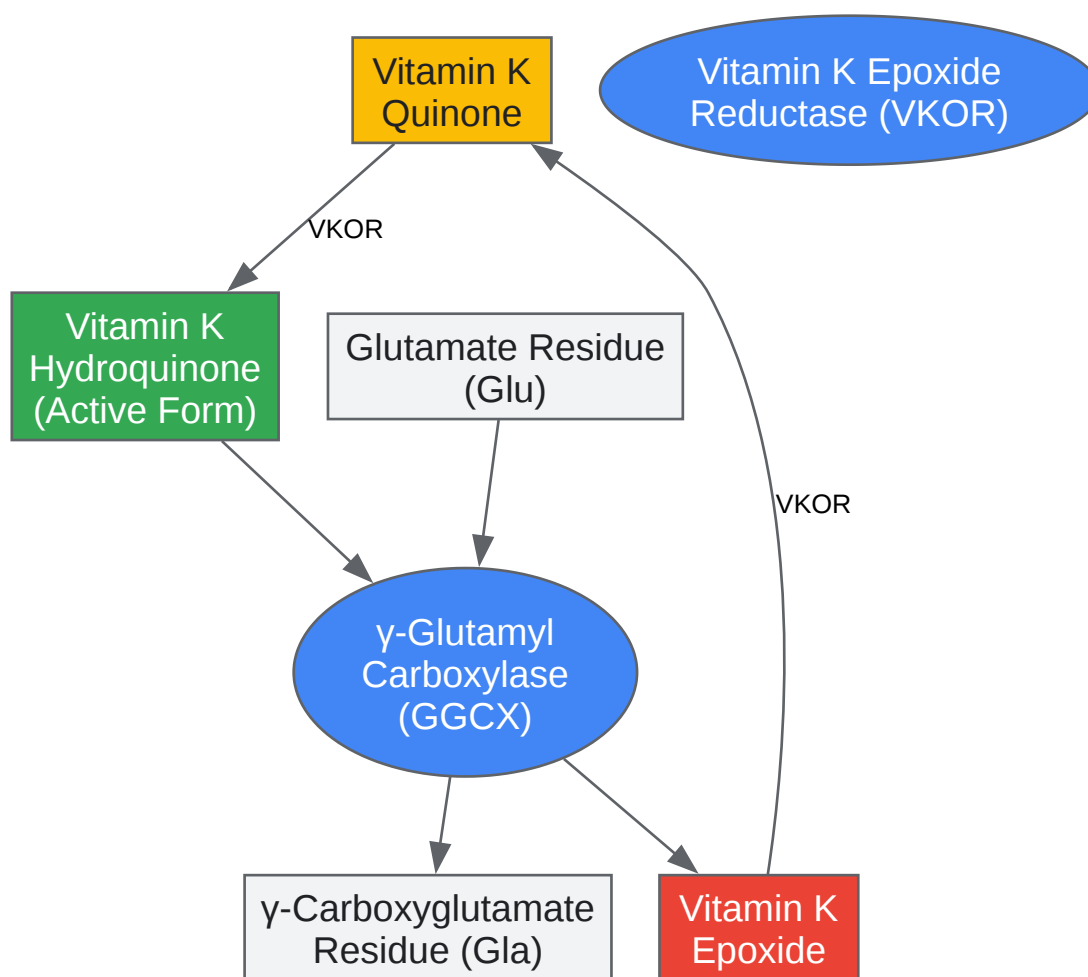
Logical Workflow for Procurement and Use of Menaquinone-9- $^{13}\text{C}_6$



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Caption: Procurement and application workflow for Menaquinone-9- $^{13}\text{C}_6$.

Simplified Vitamin K Cycle Signaling Pathway



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Caption: The Vitamin K cycle and γ -carboxylation of glutamate residues.

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